Ald-PEG3-NHBoc
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Overview
Description
Ald-PEG3-NHBoc: is a polyethylene glycol (PEG) derivative that contains an aldehyde group and a tert-butyloxycarbonyl (Boc) protected amine group. This compound is known for its water-solubility and biocompatibility, making it a valuable tool in various fields such as biotechnology, drug delivery, and conjugation chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ald-PEG3-NHBoc typically involves the reaction of polyethylene glycol with an aldehyde and a Boc-protected amine. The Boc protection group can be easily removed under acidic conditions to release the free amine, which can then be used to conjugate with amine-reactive biomolecules .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification and quality control steps to ensure the compound’s high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Ald-PEG3-NHBoc undergoes various chemical reactions, including:
Substitution Reactions: The aldehyde group readily reacts with hydrazide and aminooxy groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield a free amine.
Common Reagents and Conditions:
Hydrazide and Aminooxy Reagents: Used for substitution reactions with the aldehyde group.
Acidic Conditions: Used for deprotection of the Boc group.
Major Products Formed:
Substitution Products: Formed by the reaction of the aldehyde group with hydrazide or aminooxy groups.
Free Amine: Formed by the deprotection of the Boc group under acidic conditions.
Scientific Research Applications
Ald-PEG3-NHBoc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in conjugation chemistry for the attachment of proteins and other molecules.
Biology: Employed in the development of bioconjugates for various biological studies.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form nanostructures.
Industry: Applied in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Ald-PEG3-NHBoc involves its functional groups:
Comparison with Similar Compounds
- Ald-PEG2-NHBoc
- Ald-PEG4-NHBoc
- Ald-Ph-PEG2-NHBoc
- Ald-Ph-PEG3-NHBoc
Uniqueness: Ald-PEG3-NHBoc is unique due to its specific PEG chain length (three ethylene glycol units), which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over molecular spacing and flexibility .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(3-oxopropoxy)ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO6/c1-14(2,3)21-13(17)15-5-8-19-10-12-20-11-9-18-7-4-6-16/h6H,4-5,7-12H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFGYPFKTYLNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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